5-Bromo-3-iodo-2-methylpyridine
Description
5-Bromo-3-iodo-2-methylpyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅BrIN (molecular weight: 298.92 g/mol). Its structure features a pyridine ring substituted with:
- A methyl group at position 2,
- Bromine at position 5,
- Iodine at position 3.
The presence of both bromine and iodine enhances its reactivity in cross-coupling reactions, enabling precise functionalization for drug discovery .
Properties
CAS No. |
1211537-13-1 |
|---|---|
Molecular Formula |
C6H5BrIN |
Molecular Weight |
297.92 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 |
InChI Key |
YJGRBTUOBVMZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-bromo-3-iodo-2-methylpyridine with structurally related pyridine derivatives:
Key Observations :
Comparison with Halogenated Analogs :
- 5-Bromo-2-chloro-3-methylpyridine : Chlorine at position 2 is less reactive than iodine, limiting its utility in metal-catalyzed reactions .
- 5-Bromo-3-iodo-2-methoxypyridine (C₆H₅BrINO): Methoxy at position 2 increases electron density on the ring, altering regioselectivity in electrophilic substitutions compared to methyl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-3-iodo-2-methylpyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation. For example, bromination of 3-iodo-2-methylpyridine can be achieved using bromine or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to ensure regioselectivity . The methyl group at position 2 may act as a steric hindrance, directing halogenation to positions 3 and 5. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine (a better leaving group) is more reactive in Suzuki-Miyaura couplings, while iodine’s larger atomic radius enhances oxidative addition with Pd(0) catalysts. To prioritize bromine substitution, use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60°C). For iodobenzene coupling, harsher conditions (e.g., PdCl₂(dppf), Cs₂CO₃, DMF, 100°C) may be required .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows characteristic methyl singlet (~δ 2.5 ppm) and pyridine protons (δ 7.5–8.5 ppm). ¹³C NMR confirms halogenated carbons (C-Br: ~δ 110 ppm; C-I: ~δ 95 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (C₆H₆BrIN⁺, m/z ≈ 313.85).
- X-ray Crystallography : Resolves regiochemistry and confirms halogen positions .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of this compound?
- Methodological Answer : The methyl group at position 2 can sterically block electrophilic substitution at adjacent positions. For selective iodination or bromination, use directing groups (e.g., temporary Boc-protected amines) or transition-metal catalysts. For example, CuI-mediated Ullmann coupling at iodine can proceed without disturbing bromine .
Q. What strategies mitigate stability issues during storage or reaction conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodehalogenation.
- Moisture Sensitivity : Use molecular sieves in reactions involving Grignard or organolithium reagents.
- Thermal Decomposition : Avoid prolonged heating >120°C; monitor via TGA/DSC for decomposition thresholds .
Q. How is this compound utilized in medicinal chemistry scaffold design?
- Methodological Answer : The compound serves as a bifunctional building block for dual C–Br and C–I coupling. For example:
- Step 1 : Suzuki coupling at bromine with aryl boronic acids (Pd(OAc)₂, SPhos, K₃PO₄, THF, 70°C).
- Step 2 : Sonogashira coupling at iodine with terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N, 80°C).
This modular approach enables rapid diversification for kinase inhibitor libraries or PET tracer precursors .
Key Research Considerations
- Contradictions in Data : While halogenation methods are well-documented for methoxy analogs , methyl-substituted pyridines may require adjusted reaction times due to steric effects.
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